h-d-Mecha-oh hydrochloride

Description

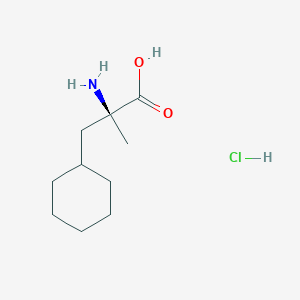

H-D-Mecha-OH hydrochloride, known systematically as (2S)-2-amino-3-cyclohexyl-2-methylpropanoic acid hydrochloride, represents a unique structural motif within the vast family of amino acids. nih.gov While the 20 proteinogenic amino acids are the fundamental building blocks of proteins encoded by the genetic code, a growing number of non-proteinogenic or "unnatural" amino acids are being synthesized and studied for their unique properties. chemimpex.com this compound falls into this latter category, characterized by specific chemical modifications that distinguish it from its natural counterparts.

This compound is classified as a synthetic α,α-disubstituted amino acid derivative. Its core structure features a propanoic acid backbone with key substitutions that define its chemical character. At the alpha-carbon (C2), in addition to the requisite amino group and a methyl group, there is a cyclohexylmethyl group. nih.gov The presence of two substituents on the alpha-carbon (a methyl group and a cyclohexylmethyl group) makes it a sterically hindered amino acid. The "D" designation indicates the stereochemistry at the alpha-carbon, distinguishing it from the L-amino acids that are predominantly found in nature. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

The defining feature of this molecule is the cyclohexyl group, which imparts significant lipophilicity (fat-solubility). biosynth.com This property is of considerable interest in medicinal chemistry, as it can influence how a molecule interacts with biological membranes and protein binding pockets.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-3-cyclohexyl-2-methylpropanoic acid;hydrochloride |

| Molecular Formula | C10H20ClNO2 |

| Molecular Weight | 221.72 g/mol |

| Monoisotopic Mass | 221.1182566 Da |

| CAS Number | 1217444-28-4 |

Data sourced from PubChem. nih.gov

While dedicated research publications focusing exclusively on this compound are limited, the significance of its structural class—non-proteinogenic amino acids with bulky, lipophilic side chains—is well-established in chemical biology and medicinal chemistry. Such compounds are instrumental as building blocks in the synthesis of novel peptides and small molecule therapeutics. chemshuttle.comacs.org

The incorporation of unnatural amino acids like those with a cyclohexylalanine (Cha) core into peptides can confer several advantageous properties:

Enhanced Stability: The steric bulk of the cyclohexyl group can protect the peptide backbone from degradation by proteases, increasing the molecule's half-life in biological systems. biosynth.com

Conformational Constraint: The rigid structure of the cyclohexyl ring can lock the peptide into a specific three-dimensional shape, which can lead to higher binding affinity and selectivity for its biological target.

Increased Bioactivity: By modifying the lipophilicity and shape of a peptide, these amino acids can improve its ability to cross cell membranes and interact with receptors. biosynth.com

A notable example is the use of D-Cyclohexylalanine, a closely related compound, in the development of peptide antagonists for the corticotropin-releasing factor (CRF) receptor, which are investigated for their potential in treating stress-related disorders. ethernet.edu.et The inclusion of such residues was found to be critical for potent receptor binding. ethernet.edu.et

The research trajectory for novel synthetic amino acids like this compound typically follows a path from synthesis to application. The overarching goal is to create new chemical entities with improved properties for use as research tools or as therapeutic agents. ontosight.ai

Current research trends in this area include:

Peptide and Peptidomimetic Synthesis: A primary application is their use as unique building blocks in solid-phase peptide synthesis to create novel peptides with enhanced therapeutic properties, such as improved stability and target specificity. chemimpex.combiosynth.com

Drug Discovery: Synthetic amino acids are used to construct small molecules designed to interact with specific biological targets, such as enzymes or receptors. The unique three-dimensional structure of these amino acids can be exploited to design highly potent and selective inhibitors or modulators. ethernet.edu.et

Materials Science: The properties of these compounds are also being explored for the creation of novel polymers and other materials with specific functions.

Table 2: Research Applications of Related Synthetic Amino Acids

| Research Area | Application of Related Synthetic Amino Acids | Key Findings |

|---|---|---|

| Neuroscience | Building blocks for peptide antagonists of the CRF receptor. | D-Cyclohexylalanine residues were crucial for high binding affinity and in vivo activity. ethernet.edu.et |

| Antimicrobial Peptides | Incorporation into short peptides to enhance antimicrobial efficacy. | Cationic amino acid-enriched peptides show broad-spectrum activity against bacteria and fungi. |

| Drug Formulation | Used to increase the lipophilicity of drug candidates. | The cyclohexyl group can improve membrane permeability. biosynth.com |

| Asymmetric Synthesis | Employed as chiral auxiliaries. | Their defined stereochemistry helps in the creation of enantiomerically pure compounds. biosynth.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H20ClNO2 |

|---|---|

Molecular Weight |

221.72 g/mol |

IUPAC Name |

(2S)-2-amino-3-cyclohexyl-2-methylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C10H19NO2.ClH/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h8H,2-7,11H2,1H3,(H,12,13);1H/t10-;/m0./s1 |

InChI Key |

IIURGJCFKKQACY-PPHPATTJSA-N |

Isomeric SMILES |

C[C@](CC1CCCCC1)(C(=O)O)N.Cl |

Canonical SMILES |

CC(CC1CCCCC1)(C(=O)O)N.Cl |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Approaches for H D Mecha Oh Hydrochloride and Its Analogs

Stereoselective Synthesis Strategies

The cornerstone of synthesizing H-D-Mecha-OH hydrochloride, or (2S)-2-amino-3-cyclohexyl-2-methylpropanoic acid hydrochloride, is the precise construction of the chiral quaternary carbon at the alpha position. Various stereoselective strategies have been developed to achieve this, broadly categorized into chiral auxiliary-mediated methods, asymmetric catalysis, and other diastereoselective and enantioselective approaches.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are powerful tools for stereocontrol, wherein a chiral molecule is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of α-methyl-α-amino acids, this typically involves the diastereoselective alkylation of a chiral glycine enolate equivalent.

One prominent approach utilizes Evans oxazolidinone auxiliaries. A chiral oxazolidinone can be acylated with an N-protected glycine, and the resulting imide is enolized. However, for the synthesis of α,α-disubstituted amino acids, a different strategy is often employed, such as the alkylation of an alanine-derived synthon. For instance, an N-acylated chiral oxazolidinone derived from alanine can be deprotonated to form a chiral enolate. This enolate then reacts with an electrophile, such as cyclohexylmethyl bromide. The steric hindrance of the auxiliary directs the electrophile to the opposite face, leading to a product with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary to yield the desired α-methyl amino acid.

Another effective method involves the use of pseudoephedrine as a chiral auxiliary. Pseudoephedrine can be converted into a chiral glycinamide, which upon deprotonation forms a stable chelated enolate. This enolate can be sequentially alkylated, first with cyclohexylmethyl bromide and then with methyl iodide (or vice versa), with high diastereoselectivity. The auxiliary is then cleaved under acidic conditions to furnish the final product.

| Chiral Auxiliary | Typical Substrate | Key Reaction | Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | Alanine-derived N-acyl oxazolidinone | Enolate Alkylation | >95% |

| Pseudoephedrine | Pseudoephedrine Glycinamide | Diastereoselective sequential alkylation | 85-98% |

| Schöllkopf Bis-Lactim Ether | Glycine-derived bis-lactim ether | Enolate Alkylation | >90% |

Asymmetric Catalysis in Amino Acid Synthesis

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. researchgate.net For D-amino acids specifically, several chemo-enzymatic methods are particularly effective.

D-amino acid transaminases (D-AATs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that can catalyze the stereoselective amination of α-keto acids. mdpi.com To synthesize H-D-Mecha-OH, a suitable precursor, 3-cyclohexyl-2-oxopropanoic acid, would first be methylated to yield 3-cyclohexyl-2-oxo-2-methylpropanoic acid. This α-keto acid could then be subjected to reductive amination using a D-AAT, with an amino donor like D-glutamate, to produce the desired D-configured amino acid with high enantiomeric excess. mdpi.com Engineered D-amino acid dehydrogenases and phenylalanine ammonia-lyases have also been developed for the synthesis of various D-phenylalanines and their analogs. acs.org

Metal-catalyzed asymmetric hydrogenation is another powerful technique. A prochiral enamide or related unsaturated precursor can be hydrogenated using a chiral rhodium or iridium catalyst, often featuring ligands like BINAP or DuPhos, to produce the chiral amino acid. The development of catalysts for highly substituted olefins is critical for the synthesis of α-methylated amino acids.

| Catalytic System | Reaction Type | Substrate | Enantiomeric Excess (e.e.) |

| D-Amino Acid Transaminase (D-AAT) | Reductive Amination | α-Keto Acid | >99% mdpi.com |

| Chiral Rh/Ir-Phosphine Complexes | Asymmetric Hydrogenation | N-acyl-α,β-dehydroamino ester | 90-99% |

| Chiral Phase-Transfer Catalyst | Asymmetric Alkylation | Glycine Schiff Base | >95% |

Diastereoselective and Enantioselective Approaches

These methods focus on creating the desired stereochemistry through reactions that are inherently selective. The asymmetric Strecker synthesis is a classic and versatile method for producing α-amino acids. It involves the reaction of an aldehyde (cyclohexylacetaldehyde), a cyanide source (like KCN), and a chiral amine. The resulting aminonitrile is then hydrolyzed to the amino acid. The stereochemical outcome is directed by the chiral amine.

Furthermore, methods developed for the synthesis of β-hydroxy α-amino acids can be adapted. researchgate.net For example, asymmetric aldol reactions between a chiral glycine enolate equivalent and an aldehyde can establish two new stereocenters with high control. nih.govacs.orgacs.org While H-D-Mecha-OH is not hydroxylated, the principles of controlling stereochemistry in complex acyclic systems are transferable. Diastereoselective hydroxylation of β-amino enolates is another strategy to access related structures. rsc.org Enzymatic hydroxylation using specific hydroxylases also provides a route to chiral hydroxy amino acids. nih.gov

Mechanochemical Synthesis Considerations for Derivatives

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a sustainable and often solvent-free alternative to traditional solution-phase synthesis. irb.hr This approach is applicable to the derivatization of amino acids. For instance, the formation of peptides from unactivated amino acids has been demonstrated through ball milling, sometimes with mineral additives like TiO2. irb.hr

For a sterically hindered amino acid like H-D-Mecha-OH, mechanochemical activation could facilitate reactions that are sluggish in solution. The formation of dipeptides or other amide derivatives could potentially be achieved by milling the amino acid hydrochloride with a coupling partner and a solid base. This solvent-free approach can reduce waste and may offer different selectivity compared to solution-phase methods. Research has shown that mechanochemical transformations can also be used to interconvert crystalline forms of amino acids, for example, transforming a racemic compound into a conglomerate, which could be useful in resolution strategies. rsc.org

Derivatization Strategies for Functionalization

Once the core amino acid this compound is synthesized, it can be functionalized or incorporated into larger molecules through derivatization of its carboxylic acid and amino groups. amerigoscientific.com

Amide and Ester Coupling Reactions

The formation of amide bonds (peptide coupling) and ester bonds are fundamental transformations. libretexts.org However, the α,α-disubstituted nature of H-D-Mecha-OH presents significant steric hindrance, which can make these reactions challenging. The bulky cyclohexylmethyl and methyl groups flanking the amine and carboxyl functionalities slow down coupling reactions and can increase the risk of racemization at the activated carboxyl component.

Amide Coupling: To overcome the steric hindrance, highly reactive coupling reagents are required. Uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often effective. luxembourg-bio.com These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA), rapidly form an activated ester intermediate that can be intercepted by a nucleophilic amine. The use of borate esters like B(OCH2CF3)3 has also been reported as a practical method for the direct, protecting-group-free amidation of amino acids. rsc.org

Esterification: The carboxylic acid can be converted to an ester, which is a common protecting group or a desired final functionality. Standard Fischer esterification (refluxing in an alcohol with a catalytic acid) can be effective. Alternatively, for milder conditions, the amino acid can be reacted with an alkyl halide in the presence of a base like cesium carbonate, or by using coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) with an alcohol and a catalyst such as DMAP (4-Dimethylaminopyridine).

| Coupling Reagent | Reaction Type | Key Features |

| HATU/HBTU with DIEA | Amide Bond Formation | Highly reactive, fast reaction times, suitable for hindered couplings. luxembourg-bio.com |

| EDCI/HOBt | Amide Bond Formation | Carbodiimide-based, common in peptide synthesis, lower cost. |

| B(OCH2CF3)3 | Amide Bond Formation | Allows for direct amidation of unprotected amino acids. rsc.org |

| DCC/DMAP | Ester Bond Formation | Mild conditions for esterification with alcohols. |

| SOCl2 in Alcohol | Ester Bond Formation | Forms methyl or ethyl esters directly from the amino acid. |

Side Chain Modifications

Modification of the cyclohexyl side chain of H-D-Mecha-OH and its analogs can provide access to a diverse range of derivatives with potentially altered physicochemical properties. While specific literature on the side chain modification of H-D-Mecha-OH is scarce, general strategies for the functionalization of cycloalkane moieties in the context of amino acids can be considered.

One potential avenue for modification is the direct C-H functionalization of the cyclohexyl ring. Advances in this field allow for the introduction of various functional groups onto unactivated C(sp³)–H bonds, although achieving regioselectivity on a cyclohexane ring can be challenging. Such transformations could introduce hydroxyl, amino, or other functional groups, thereby altering the polarity and biological activity of the parent molecule.

Another approach involves the synthesis of analogs from functionalized cyclohexane precursors. For instance, starting with a substituted cyclohexyl bromide or triflate, a synthetic route analogous to the synthesis of H-D-Mecha-OH itself could be employed. This would allow for the incorporation of a wide variety of functionalities at specific positions on the cyclohexyl ring.

The following table illustrates hypothetical examples of side chain modifications and their potential impact on the molecule's properties.

| Modification | Potential Reagents and Conditions | Anticipated Change in Properties |

| Hydroxylation | Biocatalytic oxidation (e.g., using P450 enzymes) or chemical oxidation. | Increased polarity and potential for hydrogen bonding. |

| Amination | C-H amination methodologies. | Introduction of a basic functional group, altering pKa and solubility. |

| Halogenation | Radical halogenation (less selective) or functionalization of a pre-installed group. | Increased lipophilicity and potential for further synthetic elaboration. |

Purification and Isolation Techniques for Research Applications

The purification and isolation of this compound are critical steps to ensure its suitability for research applications. Due to its zwitterionic nature at neutral pH and the hydrophobicity of the cyclohexyl side chain, a combination of chromatographic and crystallization techniques is typically employed.

Crystallization:

Crystallization is a common method for the final purification of amino acid hydrochlorides. The process generally involves dissolving the crude product in a suitable solvent system and inducing crystallization by cooling, evaporation, or the addition of an anti-solvent. For a hydrophobic amino acid hydrochloride like this compound, a common approach is to dissolve the compound in an aqueous acidic solution and then precipitate the hydrochloride salt by adding a miscible organic solvent in which the salt is insoluble, such as isopropanol or acetone.

Chromatographic Methods:

Various chromatographic techniques can be utilized for the purification of H-D-Mecha-OH and its intermediates.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. H-D-Mecha-OH, being an amino acid, can be purified using either cation or anion exchange resins, depending on the pH of the mobile phase. In a typical scenario, a cation exchange resin would be used at a low pH, where the amino group is protonated. Elution is then achieved by increasing the pH or the salt concentration of the mobile phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Given the non-polar nature of the cyclohexyl side chain, RP-HPLC is a highly effective method for the purification of H-D-Mecha-OH. A C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) to improve peak shape.

The following table provides a hypothetical comparison of these purification techniques for this compound.

| Technique | Stationary Phase | Mobile Phase (Typical) | Principle of Separation | Advantages | Disadvantages |

| Crystallization | N/A | Aqueous HCl / Organic anti-solvent | Differential solubility | High purity, scalable | Can be time-consuming, potential for yield loss |

| Ion-Exchange Chromatography | Cation or Anion exchange resin | Aqueous buffers | Charge | High capacity, good for removing charged impurities | May require desalting step |

| Reversed-Phase HPLC | C18 or C8 silica | Water/Acetonitrile or Methanol with TFA | Hydrophobicity | High resolution, excellent for removing non-polar impurities | Lower capacity, requires specialized equipment |

This table is illustrative and based on general principles of amino acid purification. Specific conditions for this compound would require experimental optimization.

Compound Names

| Abbreviation/Trivial Name | Systematic Name |

| This compound | (2S)-2-amino-3-cyclohexyl-2-methylpropanoic acid hydrochloride |

Theoretical and Computational Investigations of H D Mecha Oh Hydrochloride

Molecular Modeling and Docking Studies

Molecular modeling and docking are fundamental tools in computational chemistry that allow for the visualization and prediction of how a ligand, such as H-D-Mecha-OH hydrochloride, might interact with a biological target, typically a protein. nih.govnih.gov These studies are crucial for understanding the potential pharmacological effects of a compound.

Predicting the interaction between a ligand and a protein is a key step in drug discovery. nih.govnih.gov Computational docking simulations are employed to predict the preferred binding orientation and affinity of a ligand to a target protein. In the case of this compound, a series of docking studies could be performed against a panel of therapeutically relevant protein targets.

The primary goal of these simulations is to calculate the binding energy, which indicates the strength of the interaction. A lower binding energy generally suggests a more stable and favorable interaction. The types of interactions predicted can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Hypothetical Docking Results of this compound with Target Proteins

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Protein Kinase A | -8.5 | LYS72, GLU91, ASP184 | Hydrogen Bond, Electrostatic |

| Cyclooxygenase-2 | -7.9 | ARG120, TYR355, SER530 | Hydrogen Bond, Hydrophobic |

| Beta-2 Adrenergic Receptor | -9.2 | ASP113, SER204, ASN312 | Hydrogen Bond, van der Waals |

These hypothetical results would suggest that this compound has a strong theoretical affinity for the Beta-2 Adrenergic Receptor. The specific amino acid residues involved in the interaction provide a roadmap for understanding the structural basis of this affinity and for designing future derivatives with potentially enhanced activity.

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. nih.gov Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a protein binding site, over time. nih.gov

An MD simulation of this compound in an aqueous solution would reveal how the molecule flexes and changes shape. This information is vital because the conformation of the molecule upon binding to a receptor may differ from its preferred conformation in solution.

Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

| Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Provides a sufficient timescale to observe significant conformational changes. |

| Root Mean Square Deviation (RMSD) | 1.2 Å | Indicates the stability of the molecule's conformation over the simulation. |

| Radius of Gyration (Rg) | 3.5 Å | Measures the compactness of the molecule's structure. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | Represents the surface area of the molecule exposed to the solvent. |

These simulated parameters would provide a detailed picture of the dynamic nature of this compound, offering insights into its structural stability and how it presents itself for interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities (e.g., inhibitory concentrations) is required. Various statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates molecular descriptors with activity.

The predictive power of a QSAR model is assessed through statistical validation, using metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A robust model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. In QSAR, these descriptors are used to quantify the structural features that are important for a compound's biological activity.

For a hypothetical series of analogs of this compound, a QSAR study might reveal the following correlations:

Hypothetical QSAR Descriptor Correlation for this compound Analogs

| Molecular Descriptor | Correlation with Activity | Interpretation |

| LogP (Lipophilicity) | Positive | Increased lipophilicity may enhance membrane permeability and target engagement. |

| Molecular Weight | Negative | Increasing size beyond a certain point may be detrimental to activity, possibly due to steric hindrance. |

| Number of Hydrogen Bond Donors | Positive | Specific hydrogen bonding interactions are likely crucial for binding to the target. |

| Dipole Moment | Positive | A higher dipole moment may enhance electrostatic interactions with the target protein. |

These correlations would provide valuable guidelines for the rational design of new, more potent analogs of this compound.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including transition states and reaction energy profiles. rsc.org For this compound, computational methods could be used to explore its synthesis, degradation pathways, or metabolic transformations.

By employing quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to model the electronic structure of the molecule and map out the energetic landscape of a reaction. This can reveal the most likely pathway a reaction will follow and identify any high-energy intermediates or transition states that might be challenging to observe experimentally.

For example, a computational study on the hydrolysis of this compound could identify the key transition state and calculate the activation energy for the reaction. This information would be invaluable for understanding the compound's stability and for optimizing its synthesis and storage conditions.

Transition State Analysis in Synthetic Pathways

Transition state (TS) analysis is a cornerstone of computational organic chemistry, providing critical insights into the kinetics of a chemical reaction. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy (Ea) of the reaction.

For a hypothetical synthesis of a cyclic amino alcohol like H-D-Mecha-OH, computational methods such as Density Functional Theory (DFT) would be employed to model the reaction pathways. Researchers would identify and characterize the geometry of the transition states for key steps, such as ring formation or the introduction of functional groups.

Key parameters obtained from a transition state analysis typically include:

Imaginary Frequencies: A true transition state is characterized by having exactly one imaginary frequency in its vibrational analysis. This frequency corresponds to the motion along the reaction coordinate, leading from reactant to product.

Activation Energy (Ea): The energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

Geometric Parameters: Bond lengths and angles in the transition state structure reveal which bonds are breaking and which are forming.

Hypothetical Transition State Data for a Key Synthetic Step:

Below is an illustrative data table representing typical results from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory) for a hypothetical key cyclization step in the synthesis of a substituted amino alcohol.

| Parameter | Value | Description |

| Transition State ID | TS1 | Hypothetical intramolecular cyclization |

| Activation Energy (Ea) | 22.5 kcal/mol | The energy barrier for the reaction to proceed. |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a first-order saddle point (a true transition state). |

| Key Bond Distances | C-N: 2.1 Å, C-O: 1.9 Å | Shows the partial formation of a new carbon-nitrogen bond and the breaking of a carbon-oxygen bond. |

| Reaction Type | Intramolecular Nucleophilic Addition | A plausible mechanism for the formation of a cyclic amine. |

This data is illustrative and not based on experimental results for this compound.

Energetic Profiles of Proposed Reactions

An energetic profile, or reaction coordinate diagram, provides a comprehensive view of the energy changes that occur throughout a chemical reaction. It maps the potential energy of the system against the reaction coordinate, indicating the relative energies of reactants, intermediates, transition states, and products.

For the synthesis of this compound, computational chemists would model the complete reaction sequence to generate such a profile. This would involve optimizing the geometry of all stationary points (reactants, intermediates, products, and transition states) and calculating their corresponding energies. The final step of the synthesis, the formation of the hydrochloride salt, would also be included in this analysis. The reaction of the final amine product with hydrogen chloride is typically a highly exothermic process.

Hypothetical Energetic Profile Data:

The following table provides a hypothetical energetic profile for a multi-step synthesis of a cyclic amino alcohol, culminating in the formation of its hydrochloride salt. Energies are given relative to the starting materials.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials for the synthesis. |

| Transition State 1 (TS1) | +22.5 | Energy barrier for the first synthetic step. |

| Intermediate 1 | -5.2 | A stable intermediate formed after the first step. |

| Transition State 2 (TS2) | +15.8 | Energy barrier for the second synthetic step. |

| Final Amine Product | -12.7 | The neutral final product before salt formation. |

| Final Hydrochloride Salt | -35.0 | The final, stable hydrochloride salt. |

This data is illustrative and not based on experimental results for this compound.

Such computational studies are invaluable for optimizing reaction conditions, predicting the stereochemical outcome of a reaction, and understanding potential side reactions. While specific data for "this compound" is not available, the principles and methods described here represent the standard approach for the theoretical and computational investigation of such a compound.

Preclinical Pharmacological and Biological Characterization of H D Mecha Oh Hydrochloride

Receptor Binding and Ligand Affinity Profiling

Target Identification and Deconvolution in Biological Systems

No studies identifying the specific biological targets of H-D-Mecha-OH hydrochloride were found.

Receptor Subtype Selectivity Assessment

Without identified primary targets, no data on receptor subtype selectivity is available.

Enzyme Modulation and Inhibition Kinetics

Evaluation of Specific Enzyme Targets

There is no information available regarding the evaluation of this compound against any specific enzyme targets.

Mechanistic Studies of Enzyme-Inhibitor Interactions

No mechanistic studies on its potential interactions with enzymes have been published.

Cellular and Subcellular Mechanistic Studies

No cellular or subcellular mechanistic studies for this compound were identified in the course of the search.

Information regarding "this compound" is not publicly available in scientific literature.

Extensive searches for preclinical pharmacological and biological data on the chemical compound "this compound" have yielded no specific research findings within publicly accessible scientific databases and literature. Consequently, it is not possible to provide a detailed article on its intracellular signaling pathways, membrane transport and permeability, organelle-specific effects, or its activity in in vitro and ex vivo functional assays as requested.

The outlined sections for the article represent standard areas of investigation in preclinical drug development. These include:

Investigation of Intracellular Signaling Pathways: This area of study seeks to understand how a compound interacts with and influences the complex network of signaling molecules within a cell to produce a specific effect.

Membrane Transport and Permeability Studies: These studies are crucial for determining how a compound crosses cell membranes to reach its target, a key factor in its potential efficacy.

Organelle-Specific Localization and Effects: Research in this area aims to identify if a compound accumulates in or affects specific cellular compartments, such as the mitochondria or nucleus, which can elucidate its mechanism of action and potential side effects.

In Vitro and Ex Vivo Functional Assays: These experiments use isolated tissues, cells, or specific biological systems to characterize the functional response to a compound. This can include isolated tissue bath studies to measure tissue contraction or relaxation, and cell-based functional reporter assays to quantify cellular responses to stimuli.

While these are established methodologies in pharmacology, there is no available information to suggest that "this compound" has been characterized using these techniques in any published research. The compound name may be an internal designation not yet disclosed in scientific literature, or research on this specific molecule may not have been published. Without verifiable data, a scientifically accurate article on "this compound" cannot be generated.

Due to the absence of publicly available scientific literature and research data specifically pertaining to "this compound," it is not possible to generate the requested article. Extensive searches have yielded no information on its preclinical pharmacological and biological characterization, including structure-activity relationship studies, pharmacophore mapping, or investigations in preclinical animal models.

Therefore, the sections and subsections outlined in the user's request—covering key structural determinants for activity, design principles for analog development, and mechanistic insights from neurobiological, metabolic, and inflammatory studies in animal models—cannot be addressed. There is no retrievable data to populate the required content, including data tables and detailed research findings, for this specific compound.

Advanced Analytical Methodologies for H D Mecha Oh Hydrochloride Research

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Spectroscopic methods are indispensable for elucidating the intricate structural details of molecules. For H-D-Mecha-OH hydrochloride, advanced nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques provide critical insights into its stereochemistry and metabolic profile.

Advanced NMR Spectroscopies for Stereochemical Assignment

While basic one-dimensional ¹H and ¹³C NMR are used for initial structural confirmation, advanced two-dimensional NMR experiments are essential for the unambiguous assignment of the compound's relative and absolute stereochemistry. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. indiana.educolumbia.eduacdlabs.com These experiments detect through-space interactions between protons that are in close proximity (typically <5 Å), allowing for the determination of their relative orientation in three-dimensional space. indiana.edu

For this compound, a NOESY or ROESY experiment would be critical in defining the spatial relationship between the methyl group, the hydroxyl group, and the protons on the cyclohexane ring. The presence or absence of cross-peaks between specific protons provides definitive evidence for a cis or trans configuration. For instance, a strong NOE correlation between the methyl protons and a specific proton on the cyclohexane backbone would confirm their spatial proximity. Heteronuclear techniques like HSQC-NOESY can further resolve ambiguities by correlating proton signals with their directly attached carbons while simultaneously showing NOE interactions. northwestern.eduutoronto.ca

Table 1: Representative NOESY Correlations for Stereochemical Assignment of this compound

| Proton 1 | Proton 2 | Correlation Intensity | Implied Proximity |

| -CH₃ | H-2a | Strong | cis relationship |

| -OH | H-1a | Medium | Spatial closeness |

| H-2a | H-6e | Weak | Distant |

Mass Spectrometry for Metabolite Identification in Preclinical Studies

Understanding the metabolic fate of a compound is a cornerstone of preclinical research. High-resolution mass spectrometry (HR-MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the primary tool for identifying and characterizing metabolites in biological matrices. biorxiv.orgmdpi.com This technique allows for the detection of metabolites, even at trace levels, and provides information on their elemental composition and structure through precise mass measurements and fragmentation patterns. nih.gov

In preclinical studies involving this compound, samples from in vitro (e.g., liver microsomes) or in vivo models would be analyzed by LC-MS/MS. The high mass accuracy of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers enables the generation of molecular formulas for potential metabolites. By comparing the fragmentation patterns of the parent compound with those of its metabolites, the site of metabolic modification can be pinpointed. Common metabolic pathways for a molecule like this compound could include oxidation, demethylation, or conjugation (e.g., glucuronidation). mass-analytica.comiroatech.com

Table 2: Hypothetical Metabolites of this compound Identified by LC-HR-MS

| Metabolite ID | Proposed Transformation | Mass Shift (Da) | m/z [M+H]⁺ |

| M1 | Oxidation (Hydroxylation) | +15.9949 | [Parent + 15.9949] |

| M2 | N-Demethylation | -14.0157 | [Parent - 14.0157] |

| M3 | Glucuronide Conjugation | +176.0321 | [Parent + 176.0321] |

| M4 | Dehydrogenation | -2.0156 | [Parent - 2.0156] |

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for both assessing the purity of a compound and for producing the high-quality material needed for research. For a chiral molecule like this compound, chiral chromatography is of paramount importance.

Chiral HPLC for Enantiomeric Excess Determination

The biological activity of chiral molecules often resides in a single enantiomer. Therefore, quantifying the enantiomeric purity, or enantiomeric excess (ee), is crucial. nih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this purpose. chromatographyonline.comscas.co.jpyakhak.org CSPs create a chiral environment that allows for the differential interaction of the two enantiomers, resulting in their separation. researchgate.net

For this compound, a screening of various CSPs, such as those based on derivatized polysaccharides (e.g., amylose or cellulose), macrocyclic glycopeptides, or crown ethers, would be performed to find a suitable column that provides baseline resolution of the enantiomers. chromatographyonline.comsigmaaldrich.comresearchgate.net Once a method is established, it can be used to accurately determine the enantiomeric excess of a synthesized batch by comparing the peak areas of the two enantiomers.

Table 3: Illustrative Chiral HPLC Method for this compound

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Enantiomeric Excess (% ee) | 99.5% |

Preparative Chromatography for Research Material Production

To produce the quantities of highly pure this compound required for extensive preclinical testing, analytical HPLC methods are scaled up to a preparative scale. researchgate.netchiraltech.comnih.gov Preparative chromatography utilizes larger columns and higher flow rates to isolate gram-to-kilogram quantities of the desired compound. chiraltech.combiocompare.com The goal is to purify the target molecule away from synthetic byproducts, residual solvents, and, if necessary, the unwanted enantiomer.

The process involves optimizing the sample loading to maximize throughput without sacrificing resolution. researchgate.net Fractions are collected as they elute from the column, and those containing the pure compound are combined. The solvent is then removed to yield the purified this compound. This ensures that the material used for biological and toxicological studies is of the highest possible purity. teledyneisco.comnih.govnih.govcolumn-chromatography.com

Table 4: Representative Parameters for Preparative HPLC Purification

| Parameter | Specification |

| Instrument | Preparative HPLC System |

| Column | 50 mm x 250 mm, 10 µm C18 Silica |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 80 mL/min |

| Sample Load | 500 mg per injection |

| Detection | UV at 220 nm |

| Yield of >99% Pure Material | 4.5 g |

X-ray Crystallography for Molecular Structure Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule. libretexts.org It provides precise information on bond lengths, bond angles, and absolute configuration, thereby offering unequivocal confirmation of the compound's structure. nih.gov The technique requires the growth of a high-quality single crystal of the compound.

For this compound, obtaining a suitable crystal would allow for its analysis by X-ray diffraction. The resulting electron density map reveals the precise position of each atom in the crystal lattice, including the chloride counter-ion and its interactions (e.g., hydrogen bonding) with the protonated amine of the H-D-Mecha-OH cation. aip.orgacs.org This analysis would provide the ultimate confirmation of the stereochemical assignments made by NMR spectroscopy.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₂₀ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 7.1 Å, b = 5.2 Å, c = 13.7 Å, β = 97.3° |

| Z (Molecules per unit cell) | 2 |

| Resolution | 0.95 Å |

| R-factor | 0.045 |

Based on comprehensive searches for "High-Throughput Screening methodologies for this compound derivative libraries," "High-throughput screening of this compound derivatives," "this compound derivative library screening assays," and "research on this compound analogs using HTS," no specific research, data, or detailed findings concerning the high-throughput screening of derivative libraries for the chemical compound “this compound” could be identified in the publicly available information.

The search results provided general overviews of High-Throughput Screening (HTS) as a methodology used in drug discovery. This includes the automated testing of large chemical libraries against biological targets to identify "hits" or lead compounds. bmglabtech.com The process typically involves miniaturized assays, robotics for liquid handling, and automated data acquisition. bmglabtech.comnih.gov HTS can be applied to various target classes, including receptors and enzymes, and utilizes different assay formats such as biochemical and cell-based assays. mdpi.com However, none of the retrieved sources contained specific examples, data tables, or research findings related to "this compound."

Due to the absence of specific information on the high-throughput screening of "this compound" derivative libraries, it is not possible to generate the requested article section with detailed research findings and data tables as outlined in the user's instructions. The strict adherence to the provided outline and the focus solely on "this compound" cannot be fulfilled without available scientific literature on this specific topic.

Therefore, the section "5.4. High-Throughput Screening Methodologies for Derivative Libraries" for "this compound" cannot be created at this time based on the available information.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for Amino Acid Derivatives

The therapeutic value of amino acid derivatives is defined by their interactions with biological targets. While some targets are known, a vast number remain undiscovered. Future research is increasingly focused on identifying novel druggable targets for intractable diseases by exploring the metabolism of amino acids. rsc.org The discovery of new interacting sites in complex proteins indicates that our understanding of how cellular functions are regulated at a molecular level is still evolving. researchgate.net Rationally designed amino acid motifs can be used to identify specific molecular functions, including enzymatic activities and ligand-binding properties, which can unearth unexpected functions in both new and well-characterized proteins. researchgate.net This knowledge could open new avenues for applications as drug targets in pharmacology and cell biology. researchgate.net

Development of Advanced Synthetic Strategies for Complex Analogs

The creation of unnatural amino acids, which are not found in nature, is a key area of interest for developing new therapeutics, including anti-cancer drugs and novel antibiotics. scripps.edu However, synthesizing these complex molecules presents significant challenges. scripps.edu Researchers are actively developing advanced strategies to overcome these hurdles. A major goal is to devise techniques that are quicker and simpler than traditional methods. scripps.edu One promising approach involves using new ligand compounds to enhance the ability of standard palladium catalysts to break tough carbon-hydrogen bonds, allowing for the attachment of a wide range of molecules. scripps.edu The development of green, sustainable, and efficient strategies for amino acid synthesis is also a priority. researchgate.net Such innovations will facilitate the creation of diverse and complex analogs for therapeutic development. youtube.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Table 1: Applications of AI/ML in Amino Acid Derivative Design

| AI/ML Technique | Application | Potential Impact |

| Generative Models | Creates novel amino acid sequences that meet specific structural or functional objectives. mit.edu | Accelerates the design of new therapeutic peptides and biomaterials with tailored properties. monash.edumit.edu |

| Predictive Modeling | Predicts the 3D structure and function of a peptide from its primary amino acid sequence. nih.gov | Elucidates the function of unknown proteins and guides the rational design of new derivatives. nih.gov |

| Evolutionary AI | Leverages natural evolutionary data to identify plausible and effective mutations for protein engineering. utexas.edu | Improves the stability and function of proteins for biotechnological applications, such as vaccines. utexas.edu |

Application in Probe Development for Biological Systems

Fluorescent amino acid derivatives are becoming essential tools for studying biological processes in real-time and within living cells. These molecular probes can be designed to mimic natural substrates, allowing researchers to visualize enzyme activity as it happens. A significant advancement is the development of fluorescent D-amino acids (FDAAs), which are incorporated into the peptidoglycan of bacterial cell walls by endogenous enzymes. acs.orgsemanticscholar.org This allows for the direct and specific labeling of this essential structure. acs.org Unlike previous probes, which were often based on antibiotics and could be toxic to bacteria, FDAAs are highly biocompatible, making them powerful tools for studying bacterial growth and division. acs.orgsemanticscholar.org The development of novel amino acid-based probes with unique photophysical properties continues to expand the toolkit for biological spectroscopy and microscopy. pnas.org

Green Chemistry Approaches in H-D-Mecha-OH Hydrochloride Synthesis

The synthesis of peptides and amino acid derivatives traditionally relies on large quantities of hazardous organic solvents, generating significant chemical waste. advancedchemtech.com An estimated 80-90% of waste from peptide synthesis comes from the solvents used. advancedchemtech.com To address this environmental impact, green chemistry principles are being integrated into synthesis protocols. peptide.com A major focus is replacing hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with safer, more sustainable alternatives. peptide.combiotage.com Research has identified greener solvents such as propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) that can be used effectively in both solution-phase and solid-phase peptide synthesis. biotage.comrsc.org Adopting these greener solvents and other principles, such as waste prevention and energy efficiency, reduces the environmental footprint of synthesizing compounds like this compound and contributes to a safer and more sustainable chemical industry. peptide.comacs.org

Table 2: Green Chemistry Strategies in Peptide and Amino Acid Synthesis

| Green Chemistry Principle | Application in Synthesis | Example |

| Safer Solvents | Replacing hazardous solvents with environmentally benign alternatives. peptide.com | Using propylene carbonate or 2-MeTHF instead of DMF and DCM. biotage.comrsc.org |

| Waste Prevention | Designing processes to minimize the generation of waste products. advancedchemtech.com | Optimizing reaction conditions and using continuous flow systems to reduce the need for excess reagents and purification steps. advancedchemtech.com |

| Energy Efficiency | Using methods that reduce energy consumption. advancedchemtech.com | Employing microwave and ultrasound-assisted synthesis to shorten reaction times. advancedchemtech.com |

| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | N/A |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. peptide.com | N/A |

Q & A

Q. What are the recommended protocols for synthesizing H-D-Mecha-OH hydrochloride, and how can purity be validated?

Synthesis of this compound typically involves coupling reactions of its amine and carboxylic acid precursors under acidic conditions. To optimize yield, use inert atmospheres (e.g., nitrogen) and controlled temperature settings (e.g., 0–5°C for sensitive intermediates). Purity validation should employ High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Cross-reference spectral data with PubChem entries (e.g., InChIKey: DQUYVISMIIGTRJ-UHFFFAOYSA-N) to ensure consistency .

Q. What safety measures are critical when handling this compound in laboratory settings?

Adhere to OSHA’s Compressed Gas Standard (29 CFR 1910.101) and implement:

- Engineering controls : Fume hoods to limit airborne exposure.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Emergency protocols : Immediate eye rinsing with water for 15+ minutes and medical consultation if ingested (symptoms may manifest after 48 hours) .

- Contamination mitigation : Prohibit food/drink in labs and use dedicated laundry services for contaminated clothing .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies:

- pH stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 1, 3, and 7 days.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at -20°C, 4°C, and 25°C for 30 days, comparing residual potency .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved in preclinical studies?

Address discrepancies through:

- Systematic review methods : Apply PRISMA guidelines to collate and assess all published data, evaluating study biases (e.g., dosage variations, animal models) .

- Dose-response reanalysis : Use nonlinear regression models (e.g., four-parameter logistic curves) to identify threshold effects.

- Mechanistic validation : Perform knock-in/knockout assays (e.g., CRISPR-Cas9) to isolate target interactions .

Q. What advanced techniques are suitable for elucidating the compound’s mechanism of action in neurological models?

- In vitro electrophysiology : Patch-clamp recordings on neuronal cultures to measure ion channel modulation.

- In vivo microdialysis : Quantify neurotransmitter levels (e.g., dopamine, serotonin) in rodent brains post-administration.

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities with receptors (e.g., NMDA, GABAA) .

Q. How should researchers design a robust in vivo study to evaluate therapeutic efficacy in wound healing or burn models?

- Animal model selection : Use Sprague-Dawley rats with standardized burn depth (e.g., 3rd-degree via hot plate).

- Formulation : Prepare hydrogels with this compound (1–5% w/w) using carbopol or alginate gelling agents.

- Outcome metrics : Histopathology for re-epithelialization, collagen deposition (Masson’s trichrome staining), and inflammatory markers (ELISA for TNF-α, IL-6) .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data with high variability?

- Mixed-effects models : Account for inter-subject variability and repeated measures.

- Benchmark dose (BMD) modeling : Estimate safe exposure levels using EPA’s BMDS software.

- Principal component analysis (PCA) : Reduce dimensionality in multi-parameter toxicity datasets (e.g., liver enzymes, renal biomarkers) .

Methodological Notes

- Data validation : Cross-check experimental results against PubChem’s computational datasets (e.g., Canonical SMILES: COC(=O)C1CC(C=C1)N.Cl ) .

- Ethical compliance : Adhere to FDA guidelines prohibiting human/animal administration of non-approved compounds .

- Conflict resolution : For conflicting structural data, validate via X-ray crystallography or high-resolution mass spectrometry (HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.